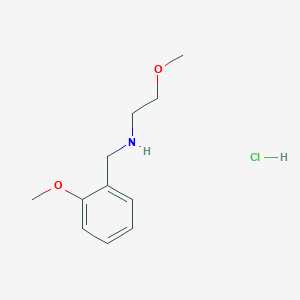

(2-Methoxybenzyl)(2-methoxyethyl)amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Methoxybenzyl)(2-methoxyethyl)amine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white crystalline powder that is soluble in water and has a molecular formula of C10H16ClNO2.

Aplicaciones Científicas De Investigación

- Researchers have investigated the anti-inflammatory potential of this compound. It acts as a selective, orally active small molecule inhibitor of semicarbazide-sensitive amine oxidase (SSAO) . SSAO is implicated in inflammation, and inhibiting it could have therapeutic benefits.

- The compound’s structure includes a methoxybenzyl group, which can serve as a protecting group in organic synthesis. Researchers have used hydrochloric acid (HCl) in hexafluoroisopropanol (HFIP) to selectively cleave the p-methoxybenzyl ether, allowing access to other functional groups . This method is valuable for designing complex molecules.

- The compound can be used as an intermediate in organic synthesis. For example, it plays a role in the preparation of N-benzyl alkenyl-2-methoxy ethylamine . Such intermediates are essential for constructing more complex molecules.

- Poly(N,N-bis(2-methoxyethyl)acrylamide) (PbMOEAm) is a thermoresponsive non-ionic polymer that incorporates the 2-methoxyethyl group . These polymers undergo reversible sol-gel transitions with temperature changes, making them useful in drug delivery and other applications.

Anti-Inflammatory Effects

Chemoselective Cleavage of Protecting Groups

Synthetic Intermediates

Thermoresponsive Polymers

Mecanismo De Acción

Target of Action

The primary target of 2-Methoxy-N-(2-methoxybenzyl)ethanamine hydrochloride is the serotonin 5-HT2A receptor . This receptor plays a crucial role in cognitive and behavioral processes .

Mode of Action

The compound acts as an agonist at the serotonin 5-HT2A receptors . This means it binds to these receptors and activates them, leading to a series of biochemical reactions .

Biochemical Pathways

Upon activation of the 5-HT2A receptors, the compound triggers a cascade of events in the serotonin signaling pathway .

Pharmacokinetics

Similar compounds have been shown to undergo transformations in human liver microsomes . This suggests that the compound may be metabolized in the liver, affecting its bioavailability.

Result of Action

The activation of the 5-HT2A receptors by 2-Methoxy-N-(2-methoxybenzyl)ethanamine hydrochloride can lead to changes in cognitive and behavioral processes . .

Propiedades

IUPAC Name |

2-methoxy-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.ClH/c1-13-8-7-12-9-10-5-3-4-6-11(10)14-2;/h3-6,12H,7-9H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDVCKGAKJNTYNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC1=CC=CC=C1OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methoxybenzyl)(2-methoxyethyl)amine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2423705.png)

![1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]](/img/structure/B2423706.png)

![N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2423711.png)

![(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2423714.png)

![5-Chloro-7-(trifluoromethyl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine;hydrochloride](/img/structure/B2423716.png)

![7,10-Dioxadispiro[2.2.46.23]dodecane-2-carboxylic acid](/img/structure/B2423721.png)